![molecular formula C23H25N5O3S B7694303 N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide
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Description
This compound is a derivative of 1H-pyrazolo[3,4-b]quinolines . It has a complex structure that includes a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular formula of this compound is C26H30N4O . It is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]quinolines are diverse due to the presence of multiple functional groups. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
The average mass of this compound is 414.543 Da and the monoisotopic mass is 414.241974 Da . More detailed physical and chemical properties were not found in the sources I retrieved.Future Directions
properties
IUPAC Name |
N-[4-[[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-14(2)13-28-23-20(12-17-6-5-15(3)11-21(17)25-23)22(26-28)27-32(30,31)19-9-7-18(8-10-19)24-16(4)29/h5-12,14H,13H2,1-4H3,(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWXFYBEMOTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3Z)-7-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]sulfamoyl}phenyl)acetamide |
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